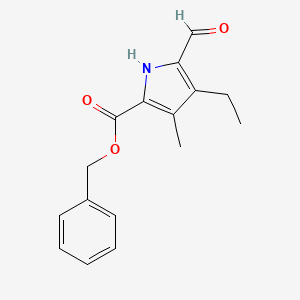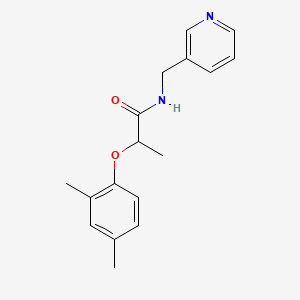![molecular formula C18H13ClN4O B5505104 5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)
5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves multi-component reactions, demonstrating a green approach. One such method utilizes a one-pot, four-component reaction catalyzed by L-proline, offering high yields and operational simplicity while avoiding toxic catalysts and hazardous solvents (Yadav et al., 2021). Another efficient synthesis involves ultrasound-promoted one-pot, three-component synthesis, highlighting an environmentally friendly and rapid approach (Tiwari et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives, including their hydrogen-bonded chains and isostructural characteristics, has been detailed through crystallographic studies. These studies reveal the formation of chains by single C-H...pi(arene) hydrogen bonds and sheet structures through pi-pi stacking interactions (Portilla et al., 2005).
Chemical Reactions and Properties
Pyrazolopyrimidine derivatives undergo various chemical reactions, leading to the formation of novel compounds with potential antimicrobial and anticancer properties. For instance, the reaction of ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate leads to the synthesis of compounds with significant bioactivity (Hafez et al., 2016).
Physical Properties Analysis
The study of physical properties, including crystallization behavior and solvent-free forms, provides insight into the stability and conformation of pyrazolopyrimidine derivatives. These analyses are crucial for understanding the compound's behavior in different environments (Trilleras et al., 2008).
Applications De Recherche Scientifique
Environmental Exposure and Public Health
Studies often focus on the environmental exposure to chemicals, including pesticides and pollutants, and their impact on public health. For example, an investigation into the exposure of South Australian preschool children to organophosphorus and pyrethroid pesticides highlights the widespread exposure to these chemicals and underscores the importance of monitoring and regulating chemical use to protect vulnerable populations (Babina et al., 2012).
Dietary Carcinogens and Metabolism
Research on how the human body metabolizes dietary carcinogens, such as heterocyclic amines from cooked meats, provides insights into the potential risks and mechanisms of cancer development. Studies explore the excretion and metabolic pathways of these compounds, contributing to a better understanding of dietary influences on cancer risk (Vanhaecke et al., 2008).
Pharmacokinetics and Drug Development
In the context of drug development, research into the pharmacokinetics of compounds offers crucial information on their absorption, distribution, metabolism, and excretion in the human body. For instance, the study of a selective Janus tyrosine kinase 1/2 inhibitor provides valuable data on the metabolism and excretion of the drug, informing dosage and administration guidelines (Shilling et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O/c1-12-21-17-16(11-20-23(17)15-5-3-2-4-6-15)18(24)22(12)14-9-7-13(19)8-10-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIILHBCASHADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505056.png)
![6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5505062.png)








![2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5505133.png)